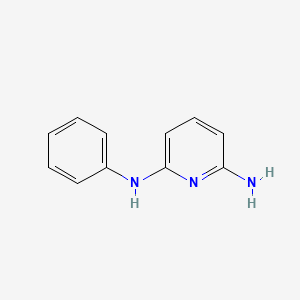

N2-phenylpyridine-2,6-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N2-phenylpyridine-2,6-diamine is a chemical compound with the molecular formula C11H11N3 and a molecular weight of 185.23 . It is used for research purposes .

Physical And Chemical Properties Analysis

N2-phenylpyridine-2,6-diamine is a powder . The glass transition temperature of related compounds increases with an increase in 2,6-DAT content . All the copolyimides were soluble in most of the common solvents .

Scientific Research Applications

High-Performance Polyimides

N2-phenylpyridine-2,6-diamine: has been utilized in the synthesis of aromatic polyimides (PIs) . These PIs are known for their excellent solubility, thermal stability, and mechanical properties, making them suitable for high-temperature applications . They are used in fields such as proton exchange membranes , composites , and liquid crystal alignment layers in displays.

Coordination Chemistry

The compound plays a significant role in coordination chemistry . It serves as a scaffold in the stabilization of reactive species and synthetic modeling of metalloenzyme active sites. This is crucial for understanding and mimicking the biological processes involving metal ions .

Catalytic Organic Transformations

In the realm of synthetic chemistry, N2-phenylpyridine-2,6-diamine derivatives are used to catalyze organic transformations. This application is vital for developing new synthetic pathways and manufacturing chemicals efficiently .

Sensing and Recognition

The compound’s derivatives are explored for their potential in sensing and recognition applications. This includes the detection of ions or molecules, which is essential for environmental monitoring and diagnostics .

Antitumor Activity

Derivatives of N2-phenylpyridine-2,6-diamine have shown promising results as CDK6 inhibitors in antitumor activity studies. They have been tested against human breast cancer cells and gastric cancer cells, indicating their potential in cancer therapy .

Chemical Synthesis

The molecule’s unique blend of reactivity and selectivity makes it a valuable asset in chemical synthesis. It’s used to create a wide range of compounds with diverse applications, showcasing its versatility in the field of chemistry .

Safety and Hazards

The safety data sheet for a related compound, 2-Phenylpyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection, and to avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name |

6-N-phenylpyridine-2,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H3,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNRZONWSGOYKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylonitrile](/img/structure/B2601930.png)

![7-(4-(4-chlorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2601931.png)

![4-fluoro-N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2601934.png)

![Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2601938.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)

![2-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)-3-(dimethylamino)acrylonitrile](/img/structure/B2601947.png)

![6-(1H-pyrazol-1-yl)-2-{[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2601951.png)